Myxopyroside
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Overview
Description
Preparation Methods
The preparation of Myxopyroside involves extraction from the roots of Myxopyrum smilacifolium Blume. The general experimental procedures include the use of spectroscopic data analysis such as ESI-MS, 1D-, and 2D-NMR . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.
Chemical Reactions Analysis
Myxopyroside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Myxopyroside has been studied for its various scientific research applications, including:
Mechanism of Action
Myxopyroside exerts its effects by inhibiting inflammatory mediators such as TNF-α. This inhibition occurs through the binding of this compound to the receptor sites, thereby preventing the activation of intracellular signaling pathways that lead to the production of inflammatory mediators .
Comparison with Similar Compounds
Myxopyroside is similar to other phytoconstituents such as:
Verbascoside: Another phenylethanoid glycoside with anti-inflammatory properties.
Arenarioside: Known for its anti-arthritic activity.
What sets this compound apart is its unique binding affinity and inhibition activity against TNF-α, which is higher compared to other similar compounds .
Properties
Molecular Formula |
C18H26O13 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
dimethyl (1S,4aS,6R,7R,7aS)-5,6-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate |
InChI |
InChI=1S/C18H26O13/c1-27-15(25)5-4-29-17(8-7(5)11(21)12(22)9(8)16(26)28-2)31-18-14(24)13(23)10(20)6(3-19)30-18/h4,6-14,17-24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11?,12-,13+,14-,17+,18+/m1/s1 |
InChI Key |
BSLDUMMCFUUGHA-GPVKUPEOSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2[C@H](C([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
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